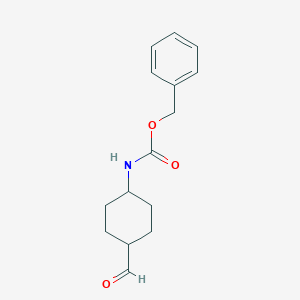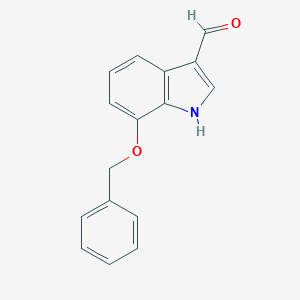
6-Chloro-5-fluoronicotinaldehyde
Descripción general
Descripción
6-Chloro-5-fluoronicotinaldehyde (C5F6Cl) is a versatile chemical compound that has been used in a variety of scientific research applications. It is a halogenated aromatic aldehyde, with a molecular formula of C5H3ClF6O. It is a colorless, crystalline solid with a melting point of 66-67°C and has a pungent odor. C5F6Cl has been used in a variety of laboratory experiments, due to its unique properties and ability to form stable complexes with various metals and other compounds.
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Medical Research
- Fluorinated compounds like 5-fluorouracil (5-FU) are pivotal in cancer treatment, demonstrating significant antitumor activity across various malignancies. Research has explored the metabolism, efficacy, and development of oral prodrugs of 5-FU to enhance therapeutic outcomes and reduce toxicity. The evolution of 5-FU-based chemotherapy, including the development and clinical application of oral 5-FU drugs like capecitabine, UFT, and S-1, highlights the importance of fluorinated compounds in oncology (Malet-Martino & Martino, 2002; Miura et al., 2010).
Environmental and Analytical Chemistry
- Novel fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs) have been identified, reflecting ongoing efforts to find less harmful replacements. These include hexafluoropropylene oxide dimer (HFPO-DA) and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA), among others. Reviews and studies on these compounds emphasize their environmental presence, potential risks, and the need for further toxicological assessment to confirm their safety (Wang et al., 2019; Munoz et al., 2019).
Fluorinated Compounds in Analytical Methods
- Fluorocarbon compounds have evolved significantly since their invention, finding applications as refrigerants, aerosol propellants, and solvents. The review covers the progression from chlorofluorocarbons (CFCs) to hydrofluoroolefins (HFOs), detailing the challenges and advancements in synthesis and regulatory considerations. This historical perspective underscores the critical role of fluorinated compounds in addressing environmental and safety concerns (Sicard & Baker, 2020).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 6-Chloro-5-fluoronicotinaldehyde is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The precautionary statements include P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) .
Propiedades
IUPAC Name |
6-chloro-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOGYCPIVIXHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617065 | |
| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950691-52-8 | |
| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

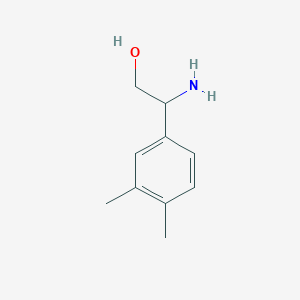
![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)
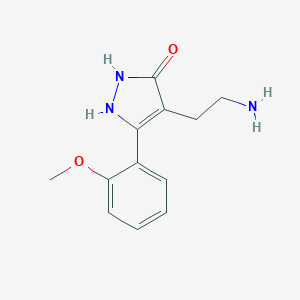
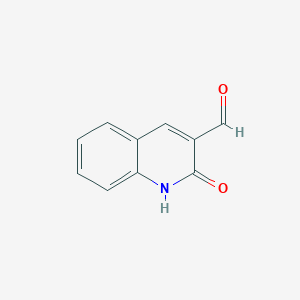

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

